Application: 2-Chloro-3,5-difluorophenol is used as a building block in chemical synthesis.
Methods of Application: The synthesis of 2-chloro-3,5-difluorophenol has been reported from 2,4-difluoroaniline via bromination, Sandmeyer reaction, Grignard reaction, and esterification. .
Results or Outcomes: The specific outcomes of using 2-Chloro-3,5-difluorophenol in chemical synthesis would depend on the specific reactions it’s used in. .
2-Chloro-3,5-difluorophenol is an organofluorine compound belonging to the class of trihalogenated phenols. It is a white crystalline solid with the chemical formula C6H3ClF2O.
While its natural occurrence is unlikely, the compound has been synthesized for research purposes. Its significance lies in its potential applications in various fields, including:
The molecular structure of 2-chloro-3,5-difluorophenol is characterized by the following key features:
Synthesis of 2-Chloro-3,5-difluorophenol: A reported method involves a multi-step process starting with 2,4-difluoroaniline, followed by bromination, Sandmeyer reaction, Grignard reaction, and esterification. [1]
Balanced chemical equation (example of Sandmeyer reaction):
C6H3F2NH2 (2,4-difluoroaniline) + NaNO2 + HCl → C6H3F2NCl (2,4-difluorophenyldiazonium chloride)
C6H3F2NCl + Cu → C6H3F2Cl (2-chloro-3,5-difluorobenzene) + N2 + CuCl
Further functionalization of the obtained 2-chloro-3,5-difluorobenzene can lead to the synthesis of 2-chloro-3,5-difluorophenol.
As with any halogenated compound, potential safety concerns associated with 2-chloro-3,5-difluorophenol include:
Flammable;Irritant